LC-1028

p97/VCP抑制剂 生化IC50 共价抑制剂

Researchers studying p97-driven proteostasis often encounter target mutation or substrate competition limiting the efficacy of reversible inhibitors. LC-1028 is a covalent, irreversible p97 ATPase inhibitor that overcomes these challenges via selective modification of the Cys522 residue in the D2 domain. • Irreversible target inactivation; maintains activity in C522A mutant models. • Functional probe for resolving resistance mechanisms vs. ATP-competitive inhibitors. • Ideal for long-duration assays requiring sustained p97 pathway suppression (e.g., ERAD, autophagy). Supplied with rigorous analytical characterization to ensure consistent target engagement and data reproducibility.

Molecular Formula C28H27N5O
Molecular Weight 449.558
CAS No. 2324158-08-7
Cat. No. B608494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLC-1028
CAS2324158-08-7
SynonymsLC-1028;  LC 1028;  LC1028; 
Molecular FormulaC28H27N5O
Molecular Weight449.558
Structural Identifiers
SMILESCC#CC(NC1=CC=CC2=C1C=C(C)N2C3=NC(NCC4=CC=CC=C4)=C5CCCCC5=N3)=O
InChIInChI=1S/C28H27N5O/c1-3-10-26(34)30-24-15-9-16-25-22(24)17-19(2)33(25)28-31-23-14-8-7-13-21(23)27(32-28)29-18-20-11-5-4-6-12-20/h4-6,9,11-12,15-17H,7-8,13-14,18H2,1-2H3,(H,30,34)(H,29,31,32)
InChIKeyYOUVOKAIDVNCJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LC-1028 产品概览:共价不可逆 p97 抑制剂


LC-1028是一种新型、高效、选择性的共价不可逆p97(VCP,含缬酪肽蛋白)ATP酶抑制剂,其生化IC50值为33 nM 。该化合物通过共价修饰p97 D2 ATP酶结构域中的Cys522残基,不可逆地抑制其ATP水解活性,从而破坏下游蛋白质稳态通路 [1]。LC-1028由明尼苏达大学Liqiang Chen课题组在《Journal of Medicinal Chemistry》首次报道,作为不可逆p97抑制剂设计研究中的先导化合物 [1]。该化合物在生化和细胞水平均被确认为功能性不可逆抑制剂,适用于肿瘤学、抗病毒和蛋白质稳态研究 [1][2]。

Mechanism Irreversible covalent p97 inhibitor Cys522 D2 ATPase domain
Target engagement Covalent target modification Sustained pathway suppression
Study context Proteostasis, oncology, antiviral research Resistance-mechanism studies

LC-1028 与同类 p97 抑制剂对比:替代风险


尽管市面上存在多种p97抑制剂,但LC-1028与其他同类化合物在作用机制(共价不可逆 vs. ATP竞争性可逆/变构)、结合位点(Cys522共价修饰 vs. 可逆结合)和抗耐药性方面存在本质差异 。ATP竞争性可逆抑制剂(如CB-5083、NMS-873)和变构抑制剂(如UPCDC-30766)已在临床前或临床研究中显示出耐药性问题,而LC-1028作为共价不可逆抑制剂,通过共价键永久失活靶标,理论上可克服由靶标突变或高浓度内源性底物竞争引起的耐药性 [1]。此外,并非所有p97抑制剂都经过C522A突变体验证,LC-1028对p97 C522A突变体保持基本不可逆活性的特征,是区分其与早期共价抑制剂的关键证据 。因此,在采购时简单替换为任意p97抑制剂可能导致实验失败或数据不可比。

Mechanism
LC-1028 Irreversible covalent modification
ATP-competitive inhibitors Reversible binding; target engagement may shift
Resistance
LC-1028 Reported to overcome CB-5083/NMS-873 resistance
Resistance mechanisms may differ with reversible binders
Validation
LC-1028 C522A mutant activity retained
Not all p97 inhibitors are validated against C522A

LC-1028 关键证据:效价与耐药性


生化效价对比:p97 共价抑制剂 IC50

LC-1028对p97 ATP酶的生化IC50为33 nM 。与另一个著名的p97共价抑制剂FL-18(IC50 = 59.3 nM)相比,LC-1028的效价高出约1.8倍 。与更早期的共价抑制剂NMS-859(IC50 = 0.37 μM = 370 nM)相比,LC-1028的效价高出约11倍 。与ATP竞争性可逆抑制剂ML240(IC50 = 110 nM)相比,LC-1028的效价高出约3.3倍 。需要注意的是,所有数据均来自生化ATP酶活性测定,实验条件可能因研究而异,此为跨研究可比性分析。

Biochemical potency
Cross-study comparable
IC50 33 nM
Reported 1.8× to 11× lower IC50 vs tested comparators
Supports p97 ATPase inhibition assay context
Comparators FL-18 (59.3 nM), NMS-859 (370 nM), ML240 (110 nM); cross-study conditions differ
p97/VCP抑制剂 生化IC50 共价抑制剂 ATP酶活性

克服 CB-5083 和 NMS-873 耐药性

在获得性耐药研究中,Zhang等人(2021)报道了LC-1028作为一种共价p97抑制剂,能够克服结直肠癌细胞对CB-5083和NMS-873的耐药性 。CB-5083和NMS-873均为非共价(可逆)p97抑制剂,在临床前或临床研究中已观察到耐药问题。LC-1028通过不可逆的共价作用模式,绕过了导致耐药性的靶标突变或补偿机制。尽管该文献未提供LC-1028在耐药细胞系中的具体定量抑制数据,但其结论明确指出LC-1028的共价不可逆特性是克服耐药性的关键差异化优势 。

Resistance overcome
Class-level inference
Overcomes CB-5083 / NMS-873 resistance
Colorectal cancer cell model; no quantitative data reported
Supports resistance-mechanism study context
Data to verify; based on covalent vs. reversible mode difference
耐药性 p97/VCP抑制剂 结直肠癌 CB-5083耐药

C522A 突变体不可逆结合验证

LC-1028通过共价修饰p97 D2结构域中的Cys522残基发挥抑制作用 [1]。关键验证实验显示,LC-1028对p97 C522A突变体(半胱氨酸突变为丙氨酸)仍保持基本不可逆的活性 。这一特征与FL-18等靶向Cys522的抑制剂类似,但对于区分LC-1028与其他可能具有脱靶效应的共价抑制剂至关重要。该数据从机制层面证实了LC-1028的靶向特异性,并解释了其持续的靶标抑制作用。

Target validation
Supporting evidence
C522A mutant: essentially irreversible activity retained
p97 C522A mutant enzyme assay
Supports target-specific covalent engagement
Qualitative evidence; confirms Cys522-dependent mechanism
共价抑制剂 靶标验证 Cys522 不可逆结合

LC-1028 应用场景概览


抗病毒研究:低细胞毒性 p97 抑制

LC-1028及其类似物被评估为针对SARS-CoV-2的潜在抗病毒药物 [1]。2025年发表的研究表明,基于LC-1028支架设计的新型p97抑制剂在无显著细胞毒性的剂量下表现出强大的抗SARS-CoV-2活性 [1]。虽然LC-1028本身在抗病毒研究中的直接数据有限,但作为该系列共价抑制剂的代表化合物,LC-1028可作为研究p97作为宿主抗病毒靶标的工具化合物,或作为进一步结构优化的起点 [1]。

耐药性机制研究:克服可逆抑制剂耐药

对于研究CB-5083或NMS-873等可逆p97抑制剂获得性耐药机制的研究人员,LC-1028提供了关键的共价抑制剂对照 [1]。通过比较LC-1028与可逆抑制剂在耐药细胞系中的活性,研究人员可以解析耐药机制是否依赖于靶标结合可逆性或特定的突变 [1]。LC-1028的共价不可逆特性使其成为阐明耐药机制和验证克服耐药策略的重要工具 [1]。

蛋白质稳态与肿瘤研究:不可逆 p97 抑制

p97在多种肿瘤中过表达,并参与蛋白质稳态调控(如内质网相关蛋白降解ERAD、线粒体相关降解、自噬等) [1]。LC-1028作为高效(IC50 33 nM)、共价不可逆的p97抑制剂,是研究p97在这些细胞过程中功能的理想化学探针 [2]。与可逆抑制剂相比,LC-1028的不可逆性确保了持久的靶标抑制,特别适用于长时间处理实验或需要观察下游效应(如泛素化蛋白聚集、内质网应激反应)的研究 [2]。

Application
Selection Property
Validation Focus
Proteostasis and oncology research
Irreversible covalent target engagement
ERAD, autophagy, and ubiquitin-signaling endpoints
Resistance-mechanism studies
Covalent vs. reversible p97 inhibition
Comparator response in resistant cell models
Antiviral host-target research
p97 inhibition with low-cytotoxicity scaffold
Viral replication and cytotoxicity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for LC-1028

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.